
(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that features a triazole ring substituted with a fluorophenyl group and a methanol moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol beinhaltet typischerweise die Reaktion von 4-Fluorbenzaldehyd mit Hydrazinhydrat, um 4-Fluorphenylhydrazin zu bilden. Dieses Zwischenprodukt unterliegt dann einer Cyclisierung mit Ameisensäure, um den Triazolring zu bilden. Der letzte Schritt beinhaltet die Reduktion des Triazoladehyds zu dem entsprechenden Methanol-Derivat unter Verwendung eines Reduktionsmittels wie Natriumborhydrid .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Produktion im großen Maßstab optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine konstante Qualität und Ausbeute zu gewährleisten.
Arten von Reaktionen:
Oxidation: Die Methoxygruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydroderivate zu bilden.
Substitution: Die Fluorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, insbesondere in der para-Position relativ zum Fluoratom.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte:
- Oxidationsprodukte umfassen das entsprechende Aldehyd und die entsprechende Carbonsäure.
- Reduktionsprodukte umfassen Dihydrotriazol-Derivate.
- Substitutionsprodukte variieren je nach verwendetem Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor.
Medizin: Erforscht auf sein Potenzial als Antimykotikum und Antibakterium.
Industrie: Verwendet in der Entwicklung von Spezialchemikalien und -materialien
5. Wirkmechanismus
Der Wirkmechanismus von (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Triazolring kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit den aktiven Zentren von Enzymen bilden, wodurch ihre Aktivität gehemmt wird. Die Fluorphenylgruppe verstärkt die Bindungsaffinität und Spezifität der Verbindung .
Ähnliche Verbindungen:
(5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole): Diese Verbindung enthält ebenfalls eine Fluorphenylgruppe, unterscheidet sich aber in ihrer Kernstruktur, die einen Pyrazolring darstellt.
Triazol-Pyrimidin-Hybride: Diese Verbindungen kombinieren Triazol- und Pyrimidinringe und haben sich als potenzielle neuroprotektive und entzündungshemmende Wirkstoffe erwiesen.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Kombination aus einem Triazolring und einer Fluorphenylgruppe, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Methanolgruppe bietet zudem zusätzliche Funktionalisierungsmöglichkeiten, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Wirkmechanismus
The mechanism of action of (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
(5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole): This compound also features a fluorophenyl group but differs in its core structure, which is a pyrazole ring.
Triazole-Pyrimidine Hybrids: These compounds combine triazole and pyrimidine rings and have shown potential as neuroprotective and anti-inflammatory agents.
Uniqueness: (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol is unique due to its specific combination of a triazole ring and a fluorophenyl group, which imparts distinct chemical and biological properties. Its methanol moiety also provides additional functionalization possibilities, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H8FN3O |
|---|---|
Molekulargewicht |
193.18 g/mol |
IUPAC-Name |
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13) |
InChI-Schlüssel |
ATBKKQCFWRWVBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


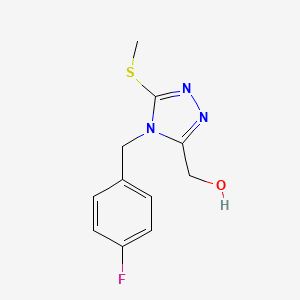
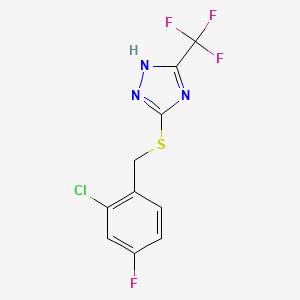

![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)
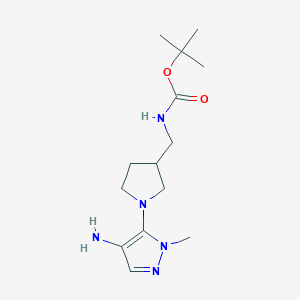

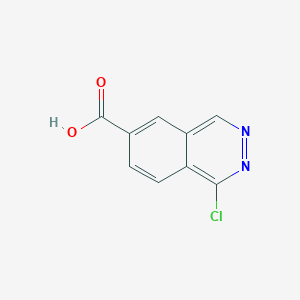
![6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11789270.png)
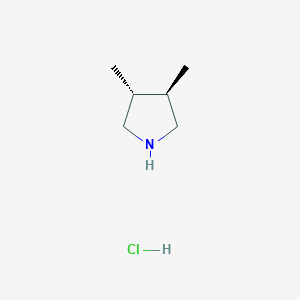

![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)



